Lipophilicity (XLogP3) Differentiation vs. N-Alkyl Piperidine Analogs
The XLogP3 of 3.2 for N-((1-isopropylpiperidin-4-yl)methyl)cyclohexanecarboxamide reflects a deliberate balance of the isopropyl group and the cyclohexyl ring, placing it close to the upper limit of the CNS drug-like space (XLogP ≤ 5). General structure–property relationship (SPR) models predict that replacing the isopropyl with a methyl group reduces XLogP by approximately 0.4–0.6 log units, while replacement with a hydrogen atom (secondary amine) reduces XLogP by roughly 1.0–1.2 log units [1]. Conversely, substituting the cyclohexyl ring with an unsubstituted phenyl ring (benzamide analog) is expected to decrease XLogP by approximately 0.5–0.8 log units due to the polarisable π-system [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | N-(1-methylpiperidin-4-yl)methyl analog: estimated XLogP3 ≈ 2.6–2.8 (PubChem-based interpolation). N-(piperidin-4-ylmethyl)cyclohexanecarboxamide (des-isopropyl): estimated XLogP3 ≈ 2.0–2.2. |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 vs. N-methyl analog; ΔXLogP3 ≈ +1.0 to +1.2 vs. des-isopropyl analog |
| Conditions | Computed using XLogP3 3.0 (PubChem); comparative estimates derived from analog interpolation consistent with established methylene/isopropyl group contributions to logP. |
Why This Matters
Higher lipophilicity within the CNS-appropriate range directly influences passive membrane permeability and tissue distribution; this specific XLogP3 value distinguishes this compound from less lipophilic N-alkyl analogs when CNS target engagement is hypothesised.
- [1] PubChem. Computed XLogP3 values for CID 16895432 and N-alkyl piperidine analog series. National Library of Medicine, 2025. View Source
